

# An In-depth Technical Guide to 5-Bromo-2-(4-fluorophenyl)pyridine

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## Compound of Interest

Compound Name: 5-Bromo-2-(4-fluorophenyl)pyridine

Cat. No.: B1289181

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## Introduction

**5-Bromo-2-(4-fluorophenyl)pyridine** is a halogenated pyridine derivative that holds significant interest within the fields of medicinal chemistry and materials science. Its structural motifs, a brominated pyridine ring coupled with a fluorinated phenyl group, make it a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and organic electronics. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, tailored for a scientific audience.

## Chemical Identity and Nomenclature

The nomenclature and identification of **5-Bromo-2-(4-fluorophenyl)pyridine** are crucial for accurate scientific communication and procurement.

Identifier	Value
IUPAC Name	5-Bromo-2-(4-fluorophenyl)pyridine
CAS Number	463336-07-4[1][2]
Molecular Formula	C <sub>11</sub> H <sub>7</sub> BrFN
Molecular Weight	252.08 g/mol [1][2]

## Synonyms

- 5-bromo-2-(4-fluorophenyl) pyridine
- Pyridine, 5-bromo-2-(4-fluorophenyl)-

## Physicochemical Properties

Understanding the physicochemical properties of **5-Bromo-2-(4-fluorophenyl)pyridine** is essential for its handling, reaction optimization, and for predicting its behavior in biological and material systems. While experimental data for this specific compound is limited, data for the closely related precursor, 5-bromo-2-fluoropyridine, provides valuable context.

Table of Physicochemical Properties of Related Compound: 5-Bromo-2-fluoropyridine (CAS: 766-11-0)

Property	Value	Reference
Appearance	Colorless to light yellow to light orange clear liquid	[3]
Boiling Point	162-164 °C at 750 mmHg	[4]
Density	1.71 g/mL at 25 °C	[4]
Refractive Index	n <sub>20/D</sub> 1.5325	[4]
Flash Point	73 °C (closed cup)	[4]

## Synthesis and Experimental Protocols

The synthesis of **5-Bromo-2-(4-fluorophenyl)pyridine** typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.

## General Suzuki-Miyaura Coupling Protocol

This protocol is a generalized procedure based on established methods for the synthesis of similar biaryl compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

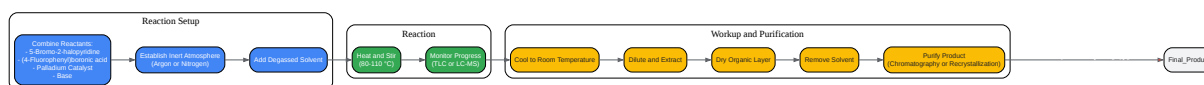
Reactants:

- 5-Bromo-2-substituted-pyridine (e.g., 5-bromo-2-chloropyridine or 5-bromo-2-iodopyridine)
- (4-Fluorophenyl)boronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl<sub>2</sub>])
- Base (e.g., potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>), or potassium phosphate (K<sub>3</sub>PO<sub>4</sub>))
- Solvent system (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

- To an oven-dried reaction vessel, add 5-bromo-2-substituted-pyridine (1 equivalent), (4-fluorophenyl)boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
- The vessel is then sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated cycles of vacuum and backfilling.
- The degassed solvent system is added via syringe.
- The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred vigorously.

- The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature.
- The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography on silica gel or by recrystallization to yield **5-Bromo-2-(4-fluorophenyl)pyridine**.



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A generalized workflow for the Suzuki-Miyaura cross-coupling synthesis.

## Potential Applications in Research and Development

While specific biological activities for **5-Bromo-2-(4-fluorophenyl)pyridine** are not extensively documented in publicly available literature, its structural features suggest its utility as a key intermediate in the synthesis of bioactive molecules. Fluorinated pyridine moieties are present in a number of approved drugs and clinical candidates, often contributing to improved metabolic stability and binding affinity.[9] The bromo-substituent provides a reactive handle for further functionalization, allowing for the exploration of structure-activity relationships in drug

discovery programs. For instance, similar structures have been investigated as intermediates for potential anticancer agents and kinase inhibitors.[10][11]

## Conclusion

**5-Bromo-2-(4-fluorophenyl)pyridine** is a valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its synthesis via robust and well-established cross-coupling methodologies allows for its accessible incorporation into more complex molecular architectures. While its own biological profile is yet to be fully elucidated, its role as a versatile building block ensures its continued relevance in the quest for novel therapeutics and advanced materials. Further research into the direct biological effects and applications of this compound is warranted.

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